2-isobutylaniline physical and chemical properties
2-isobutylaniline physical and chemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-Isobutylaniline
Introduction
2-Isobutylaniline, systematically named 2-(2-methylpropyl)aniline, is an aromatic amine of significant interest in synthetic organic chemistry. With the Chemical Abstracts Service (CAS) number 71182-59-7, this compound serves as a pivotal intermediate in the production of a range of specialized chemicals, including agrochemicals and potential pharmaceutical agents.[1] Its molecular architecture, featuring an isobutyl group at the ortho position relative to the amino group on a benzene ring, imparts a unique combination of steric and electronic properties. This steric hindrance can be strategically exploited to direct reactions to other positions on the aromatic ring or to modulate the reactivity of the amine itself.
This guide provides a comprehensive overview of the core physical and chemical properties of 2-isobutylaniline, tailored for researchers, scientists, and drug development professionals. It delves into its structural characteristics, spectroscopic profile, reactivity, synthesis protocols, and safety considerations, offering field-proven insights to support its effective application in research and development.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical properties of a compound are critical for designing synthetic routes, optimizing reaction conditions, and understanding its toxicological profile. The properties of 2-isobutylaniline are summarized below. It is noteworthy that many of these values are calculated based on computational models, as extensive experimental data is not always available in the literature.
| Property | Value | Source |
| CAS Number | 71182-59-7 | [2][3] |
| Molecular Formula | C₁₀H₁₅N | [3][4] |
| Molecular Weight | 149.23 g/mol | [3] |
| IUPAC Name | 2-(2-methylpropyl)aniline | [3] |
| Boiling Point | 242.1 ± 9.0 °C (at 760 mmHg) | [2] |
| Melting Point | 34.07 °C | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| Water Solubility | 200.3 mg/L (at 25 °C) | [2] |
| Flash Point | 102.8 ± 6.5 °C | [2] |
| Index of Refraction | 1.536 | [2] |
Section 2: Molecular Structure and Spectroscopic Profile
The arrangement of atoms in 2-isobutylaniline dictates its reactivity and interactions with other molecules. The isobutyl group's placement ortho to the amino group introduces significant steric bulk, which influences the amine's nucleophilicity and the accessibility of the adjacent ring position.
Caption: Molecular structure of 2-isobutylaniline.
Spectroscopic Characterization
Unambiguous identification of 2-isobutylaniline requires a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons (a broad singlet), and the isobutyl group protons. The isobutyl group should present as a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (CH₂) protons adjacent to the aromatic ring. The aromatic region will be complex due to the ortho-substitution pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule, confirming its molecular formula. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the alkyl substituent.
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IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying functional groups. Key absorptions for 2-isobutylaniline include the N-H stretching vibrations of the primary amine, which typically appear as two bands in the 3300-3500 cm⁻¹ region. C-H stretches from the aromatic ring and the alkyl group will be observed around 2850-3100 cm⁻¹, and C=C stretching from the aromatic ring will appear in the 1450-1600 cm⁻¹ region.
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MS (Mass Spectrometry): Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 149, corresponding to the molecular weight of the compound.[3] A prominent fragment ion is often observed from the loss of a propyl group (M-43), resulting from cleavage at the benzylic position.
Experimental Protocol: General Spectroscopic Analysis
A robust analytical workflow is crucial for confirming the identity and purity of 2-isobutylaniline.
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Sample Preparation: Dissolve a small amount of the sample (1-5 mg for NMR, <1 mg for MS) in a suitable deuterated solvent (e.g., CDCl₃ for NMR) or a volatile solvent (e.g., methanol for MS). For IR, the sample can be analyzed neat as a thin film between salt plates if it is a liquid.
-
Data Acquisition: Acquire spectra on calibrated spectrometers. For NMR, this typically involves a 400 MHz or higher field instrument. For GC-MS, a standard EI source at 70 eV is used.
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Data Processing: Process the raw data using appropriate software to obtain clear spectra. This includes Fourier transformation for NMR and IR and library matching for MS.
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Structural Elucidation: Interpret the processed spectra to confirm that the signals correspond to the expected structure of 2-isobutylaniline and that the purity meets the required standards for subsequent applications.
Caption: General workflow for spectroscopic analysis.
Section 3: Synthesis and Reactivity
Synthesis
Industrially viable synthesis of substituted anilines often involves the reduction of the corresponding nitroaromatic compound. This is a reliable and well-established method in organic chemistry. A plausible route to 2-isobutylaniline involves the nitration of isobutylbenzene, separation of the ortho-isomer (2-isobutyl-1-nitrobenzene), and subsequent reduction of the nitro group.
Another approach described in the patent literature involves the reaction of a haloaniline with isobutene or a related precursor, followed by reduction steps.[1] For instance, 3-bromoaniline can be reacted with isobutene in the presence of a palladium catalyst to introduce an isobutenyl group, which is then reduced.[1] A similar strategy could be adapted for the ortho isomer.
Experimental Protocol: Reduction of 2-Isobutyl-1-nitrobenzene
This protocol is a representative example of a common method for preparing anilines.
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-isobutyl-1-nitrobenzene and a suitable solvent like ethanol.
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Reagent Addition: Add a reducing agent. A common choice is tin (Sn) metal followed by the slow addition of concentrated hydrochloric acid (HCl). The reaction is exothermic and may require cooling.
-
Reaction: Heat the mixture to reflux and maintain for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture and make it strongly basic by adding an aqueous solution of sodium hydroxide (NaOH). This neutralizes the acid and precipitates tin salts.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 2-isobutylaniline.
Caption: General synthesis workflow for 2-isobutylaniline.
Reactivity
The chemical behavior of 2-isobutylaniline is governed by the interplay between the nucleophilic amino group and the aromatic ring.
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Amino Group Reactions: As a primary amine, the -NH₂ group can undergo acylation, alkylation, diazotization, and arylsulfonylation. The kinetics of arylsulfonylation with substituted N-isobutylanilines have been studied, highlighting the influence of substituents on the reaction rate.[5]
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Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho-, para-director. However, the existing ortho-isobutyl group provides significant steric hindrance, which can influence the regioselectivity of electrophilic substitution reactions like halogenation, nitration, or sulfonation. The para position is the most likely site for substitution. Under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-director.
Section 4: Applications in Research and Drug Development
Substituted anilines are foundational building blocks in medicinal chemistry and materials science.[] 2-Isobutylaniline is no exception, serving as a valuable intermediate.
-
Agrochemicals: The compound is a known intermediate in the synthesis of pyrazole carboxylic acid anilide compounds, which are used as acaricides (pesticides for mites and ticks).[1]
-
Pharmaceuticals: The aniline scaffold is present in numerous approved drugs. The isobutyl group can be used to enhance lipophilicity, which can improve a drug candidate's ability to cross cell membranes. The specific ortho-substitution pattern can also be used to fine-tune the conformation of a molecule to achieve optimal binding to a biological target.[7] While specific drugs derived from 2-isobutylaniline are not prominent in the public literature, its structural motifs are highly relevant to drug design.
Section 5: Safety and Handling
Proper handling of 2-isobutylaniline is essential due to its potential hazards.
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GHS Hazard Statements: According to supplier data, 2-isobutylaniline is associated with the following hazards:
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Precautions for Safe Handling:
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Storage and Disposal:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal must be in accordance with local, state, and federal regulations. This typically involves incineration by a licensed chemical disposal company.[8]
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Conclusion
2-Isobutylaniline is a versatile chemical intermediate with a distinct set of physicochemical properties defined by its ortho-substituted structure. Its unique steric and electronic characteristics make it a valuable tool for synthetic chemists in the agrochemical and pharmaceutical industries. A thorough understanding of its properties, reactivity, synthesis, and safety protocols, as presented in this guide, is paramount for its effective and safe utilization in the laboratory and in industrial applications.
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